1-(Ethanesulfonyl)-4-isocyanatopiperidine
Overview
Description
1-(Ethanesulfonyl)-4-isocyanatopiperidine is a chemical compound characterized by the presence of an ethanesulfonyl group and an isocyanate group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethanesulfonyl)-4-isocyanatopiperidine typically involves the reaction of piperidine with ethanesulfonyl chloride and a suitable isocyanate source. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Piperidine is reacted with ethanesulfonyl chloride in the presence of a base to form 1-(Ethanesulfonyl)piperidine.
- The resulting compound is then treated with an isocyanate source to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethanesulfonyl)-4-isocyanatopiperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like primary amines or alcohols under mild conditions.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Ureas or carbamates.
Scientific Research Applications
1-(Ethanesulfonyl)-4-isocyanatopiperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethanesulfonyl)-4-isocyanatopiperidine involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function. The sulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
- 1-(Methanesulfonyl)-4-isocyanatopiperidine
- 1-(Butanesulfonyl)-4-isocyanatopiperidine
- 1-(Ethanesulfonyl)-4-aminopiperidine
Comparison: 1-(Ethanesulfonyl)-4-isocyanatopiperidine is unique due to the specific combination of the ethanesulfonyl and isocyanate groups. Compared to 1-(Methanesulfonyl)-4-isocyanatopiperidine, it has a longer alkyl chain, which can influence its reactivity and solubility. The presence of the isocyanate group distinguishes it from 1-(Ethanesulfonyl)-4-aminopiperidine, which lacks this reactive functional group.
Properties
IUPAC Name |
1-ethylsulfonyl-4-isocyanatopiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3S/c1-2-14(12,13)10-5-3-8(4-6-10)9-7-11/h8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRHASQSDQWRNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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